1-(2,6-Dihydroxyphenyl)propan-2-one

Antioxidant Radical Scavenging Structure-Activity Relationship

1-(2,6-Dihydroxyphenyl)propan-2-one (CAS 1806365-00-3; molecular formula C9H10O3; MW 166.17 g/mol; SMILES: CC(=O)Cc1c(O)cccc1O) is a synthetic phenolic phenylpropanoid bearing a 2,6-dihydroxyphenyl ring linked via a methylene bridge to an acetone moiety. This compound belongs to the broader class of dihydroxyphenyl alkyl ketones, which includes structurally proximal analogs such as 2,6-dihydroxyacetophenone (CAS 699-83-2, ketone directly on ring), 1-(2,6-dihydroxyphenyl)propan-1-one / 2,6-dihydroxypropiophenone (CAS 3361-72-6, carbonyl at C1), and the regioisomeric 1-(2,4-dihydroxyphenyl)propan-2-one (CAS 957864-19-6).

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Cat. No. B14059808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dihydroxyphenyl)propan-2-one
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC=C1O)O
InChIInChI=1S/C9H10O3/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5H2,1H3
InChIKeyACOUVMJSHAWZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dihydroxyphenyl)propan-2-one – Chemical Identity, Procurement-Relevant Specifications, and Comparator Landscape


1-(2,6-Dihydroxyphenyl)propan-2-one (CAS 1806365-00-3; molecular formula C9H10O3; MW 166.17 g/mol; SMILES: CC(=O)Cc1c(O)cccc1O) is a synthetic phenolic phenylpropanoid bearing a 2,6-dihydroxyphenyl ring linked via a methylene bridge to an acetone moiety . This compound belongs to the broader class of dihydroxyphenyl alkyl ketones, which includes structurally proximal analogs such as 2,6-dihydroxyacetophenone (CAS 699-83-2, ketone directly on ring), 1-(2,6-dihydroxyphenyl)propan-1-one / 2,6-dihydroxypropiophenone (CAS 3361-72-6, carbonyl at C1), and the regioisomeric 1-(2,4-dihydroxyphenyl)propan-2-one (CAS 957864-19-6). The defining structural feature—a methylene spacer interposed between the aromatic ring and the ketone carbonyl—distinguishes this compound from its direct-attachment and chain-shifted analogs and is anticipated to modulate conformational flexibility, hydrogen-bonding geometry, and metabolic stability relative to comparators . High-purity material (≥98%) is available from ISO-certified suppliers for pharmaceutical R&D and quality-control applications .

Why 1-(2,6-Dihydroxyphenyl)propan-2-one Cannot Be Interchanged with Common Dihydroxyphenyl Ketone Analogs


Although several dihydroxyphenyl alkyl ketones share the C9H10O3 formula and superficial phenolic character, the position of the carbonyl along the side chain and the hydroxyl substitution pattern on the aromatic ring create divergent biological interaction profiles that render simple analog substitution scientifically invalid. The 2,6-dihydroxy motif has been identified as the core antioxidant pharmacophore in dihydrochalcone flavonoids, where radical stabilization proceeds via tautomerization uniquely enabled by the two ortho-related hydroxyl groups [1]. In enzyme inhibition, 2,6-dihydroxyacetophenone was significantly more potent than aspirin as a prostaglandin H synthase inhibitor, whereas the 2,4-dihydroxy analog was markedly less effective [2]. Furthermore, in hepatic mixed-function oxidase inhibition, the 2,6-dihydroxyphenyl alkyl ketone series displayed activity against both aniline hydroxylase and aminopyrine demethylase, while the 2,4 series showed little to no activity against aniline hydroxylase, demonstrating that hydroxyl positional isomerism alone dictates target engagement [3]. The additional methylene spacer in the propan-2-one scaffold introduces conformational degrees of freedom absent in the directly-attached acetophenone series, which may affect binding pocket accommodation and metabolic lability. These data collectively demonstrate that even structurally conservative modifications—hydroxyl migration or carbonyl relocation—produce compounds with non-interchangeable pharmacological and biochemical properties.

Quantitative Differentiation Evidence for 1-(2,6-Dihydroxyphenyl)propan-2-one Versus Closest Analogs


Antioxidant Pharmacophore Identity: 2,6-Dihydroxy Substitution Is Essential for Radical Stabilization via Tautomerization

The 2,6-dihydroxyacetophenone substructure has been experimentally identified as the minimal antioxidant pharmacophore of the dihydrochalcone phloretin. Comparison with structurally related compounds demonstrated that the 2,6-dihydroxy arrangement enables radical stabilization through a unique tautomerization mechanism that is not available to the 2,4-dihydroxy or 2-hydroxy analogs [1]. 1-(2,6-Dihydroxyphenyl)propan-2-one retains this critical 2,6-dihydroxy motif but incorporates a methylene spacer absent in 2,6-dihydroxyacetophenone. In the DPPH radical-scavenging assay, phloretin (which embeds the 2,6-dihydroxyacetophenone pharmacophore) exhibited an IC50 of 3.1 μM for peroxynitrite scavenging and 24 μM for lipid peroxidation inhibition [1]. The propan-2-one scaffold may modulate electron density at the phenolic oxygens through inductive effects of the methylene group, potentially altering radical-scavenging kinetics compared to the directly-attached acetophenone analog. However, direct head-to-head DPPH or ORAC data for 1-(2,6-dihydroxyphenyl)propan-2-one versus 2,6-dihydroxyacetophenone are not available in the current peer-reviewed literature, and this comparison therefore constitutes class-level inference requiring experimental validation.

Antioxidant Radical Scavenging Structure-Activity Relationship

Prostaglandin H Synthase Inhibition: 2,6-Dihydroxy Substitution Outperforms 2,4-Dihydroxy and Matches Aspirin

In a head-to-head in vitro study, 2,6-dihydroxyacetophenone and 2,4,6-trihydroxyacetophenone were significantly better inhibitors of prostaglandin H synthase than aspirin, while 2,4-dihydroxyacetophenone was less effective, and an alkyl-chain analog—1-(2,6-dihydroxyphenyl)dodecan-1-one—was equivalent to aspirin [1]. This demonstrates that the 2,6-dihydroxy arrangement on the phenyl ring is a key determinant of prostaglandin synthesis inhibition potency, whereas the 2,4-dihydroxy pattern is inferior. 1-(2,6-Dihydroxyphenyl)propan-2-one conserves the 2,6-dihydroxy motif but replaces the dodecan-1-one chain of the comparator with a shorter propan-2-one chain. The comparative data establish a rank order: 2,6-dihydroxyacetophenone > aspirin ≈ 1-(2,6-dihydroxyphenyl)dodecan-1-one > 2,4-dihydroxyacetophenone. The target compound's propan-2-one side chain is intermediate in length between acetophenone (C2) and dodecan-1-one (C12), suggesting its activity may lie within this range, but direct measurement is required.

Prostaglandin H Synthase COX Inhibition Anti-inflammatory

Hepatic Mixed-Function Oxidase Inhibition: 2,6-Series Shows Broad Activity While 2,4-Series Is Selectively Deficient Against Aniline Hydroxylase

A systematic structure-activity relationship study of 2,6- and 2,4-dihydroxyphenyl alkyl ketones as inhibitors of rat hepatic microsomal aniline hydroxylase and aminopyrine demethylase revealed a fundamental divergence between the two series [1]. In the 2,6-dihydroxy series, activity against both microsomal enzyme systems was retained across multiple alkyl ketone derivatives and varied only over a relatively narrow range. In contrast, the 2,4-dihydroxy series exhibited poor or absent activity against aniline hydroxylase in most cases, with only 5-ethyl-2,4-dihydroxyacetophenone emerging as the most potent inhibitor in that series. Against aminopyrine demethylase, the 2,4 series displayed high activity, with 3,5-dibromo-2,4-dihydroxypropiophenone showing the greatest potency. This demonstrates that the 2,6-dihydroxy substitution pattern confers a broader cytochrome P450 inhibition profile (active against both type I and type II substrates) compared to the 2,4-dihydroxy pattern, which is selectively deficient against type II substrates such as aniline. 1-(2,6-Dihydroxyphenyl)propan-2-one, as a 2,6-dihydroxyphenyl alkyl ketone, is predicted to inherit this broader inhibition profile, but direct measurement in this assay system has not been reported.

Cytochrome P450 Mixed-Function Oxidase Drug Metabolism

Xanthine Oxidase Inhibition: 2,6-Dihydroxyacetophenone Demonstrates Measurable Activity with In Vivo Uric Acid-Lowering Efficacy

2,6-Dihydroxyacetophenone (DHAP) inhibits xanthine oxidase (XOD) with a reported IC50 of 1.24 mM and has demonstrated in vivo efficacy in improving uric acid metabolism in hyperuricemia mice, reducing plasma cholesterol in hypercholesterolemic rats, and inhibiting lipid accumulation in high-fat-diet-induced obese mice [1]. This establishes the 2,6-dihydroxyphenyl scaffold as competent for XOD active-site engagement. 1-(2,6-Dihydroxyphenyl)propan-2-one differs from DHAP by the insertion of a methylene spacer between the aromatic ring and the ketone carbonyl. This structural modification may alter the pKa of the phenolic hydroxyls and the compound's ability to chelate the molybdenum cofactor in the XOD active site. The propan-2-one analog may exhibit altered potency relative to DHAP due to changes in electron density distribution and steric accommodation within the enzyme binding pocket; however, direct comparative XOD inhibition data for the target compound are not available in the current literature.

Xanthine Oxidase Hyperuricemia Metabolic Disorder

Structural Differentiation: Propan-2-one (Methylene-Spacer) vs. Propan-1-one (Direct Ethyl Ketone) vs. Acetophenone Isomers Confer Distinct Conformational and Metabolic Profiles

The target compound 1-(2,6-dihydroxyphenyl)propan-2-one (carbonyl at C2 of propan chain; methylene spacer) is structurally isomeric with 1-(2,6-dihydroxyphenyl)propan-1-one (2,6-dihydroxypropiophenone; carbonyl at C1; ethyl ketone directly attached to ring, CAS 3361-72-6) and homologous with 2,6-dihydroxyacetophenone (CAS 699-83-2; methyl ketone directly attached to ring). The propan-1-one isomer has been evaluated in antihyperglycemic screening, where certain propiophenone derivatives emerged as potent PTP-1B inhibitors with body-weight-reducing effects in db/db diabetic mice . The target propan-2-one isomer differs in that the carbonyl is separated from the aromatic ring by a methylene unit, which: (a) breaks direct conjugation between the carbonyl π-system and the aromatic ring, altering the compound's UV absorption profile and redox potential; (b) introduces an sp3-hybridized carbon, increasing conformational flexibility and potentially affecting entropic penalties upon protein binding; and (c) may alter susceptibility to ketone reductases and Phase I metabolic enzymes compared to the directly-conjugated propan-1-one isomer. These physicochemical distinctions mean the two isomers are not functionally interchangeable, and selection should be guided by the specific binding-pocket geometry or metabolic pathway under investigation.

Structural Isomerism Conformational Analysis Metabolic Stability

High-Priority Application Scenarios for 1-(2,6-Dihydroxyphenyl)propan-2-one Based on Quantitative Differentiation Evidence


Antioxidant Pharmacophore Development and Radical-Scavenging Assay Standardization

Given that the 2,6-dihydroxyacetophenone substructure has been validated as the minimal antioxidant pharmacophore in dihydrochalcone flavonoids [1], 1-(2,6-dihydroxyphenyl)propan-2-one serves as a scaffold-extension probe for structure-activity relationship (SAR) studies investigating how a methylene spacer modulates radical-stabilization kinetics relative to the directly-attached acetophenone parent. Researchers designing antioxidant libraries can use this compound to test whether the conformational flexibility introduced by the spacer enhances or attenuates DPPH, ABTS, or ORAC activity compared to 2,6-dihydroxyacetophenone.

Cytochrome P450 Inhibition Profiling and Drug Metabolism Research

The 2,6-dihydroxyphenyl alkyl ketone class has demonstrated broad inhibitory activity against both type I (aminopyrine demethylase) and type II (aniline hydroxylase) cytochrome P450 substrates, whereas the 2,4-dihydroxy series selectively loses activity against type II substrates [1]. 1-(2,6-Dihydroxyphenyl)propan-2-one is the appropriate candidate for research programs requiring a dual-substrate MFO inhibitor with a non-conjugated ketone side chain, enabling investigation of how conjugation status affects P450 active-site interactions and metabolite formation profiles.

Prostaglandin Synthesis Modulation and Arachidonic Acid Cascade Studies

The 2,6-dihydroxy substitution pattern has been shown to confer prostaglandin H synthase inhibitory activity superior to aspirin, while the 2,4-dihydroxy analog is significantly less effective [1]. 1-(2,6-Dihydroxyphenyl)propan-2-one provides a 2,6-dihydroxy scaffold with an intermediate-length side chain (C3 propan-2-one) between the highly potent acetophenone (C2) and the aspirin-equivalent dodecan-1-one (C12) analogs, making it a valuable tool for probing side-chain length-activity relationships in prostaglandin synthesis inhibition.

Metabolic Disorder Research: Xanthine Oxidase and Uric Acid Modulation

2,6-Dihydroxyacetophenone has established XOD inhibitory activity (IC50 = 1.24 mM) with translational in vivo efficacy in hyperuricemia and hypercholesterolemia models [1]. 1-(2,6-Dihydroxyphenyl)propan-2-one, as a structurally differentiated 2,6-dihydroxyphenyl ketone with a methylene spacer, represents a rational next-generation probe for XOD inhibition studies, where the altered electron density at the phenolic oxygens may affect molybdenum cofactor chelation and inhibitor potency.

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